molecular formula C26H28ClN5O4S B8456287 1h-Pyrrolo[2,3-b]pyridine-5-carboxylic acid,1-[[5-(5-chloro-2-thienyl)-3-isoxazolyl]methyl]-2-[[[1-(1-methylethyl)-4-piperidinyl]amino]carbonyl]-,methyl ester

1h-Pyrrolo[2,3-b]pyridine-5-carboxylic acid,1-[[5-(5-chloro-2-thienyl)-3-isoxazolyl]methyl]-2-[[[1-(1-methylethyl)-4-piperidinyl]amino]carbonyl]-,methyl ester

Cat. No. B8456287
M. Wt: 542.0 g/mol
InChI Key: IFFHYPWKJWLMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07317027B2

Procedure details

To a solution of 630 mg of 1-[5-(5-Chloro-thiophen-2-yl)-isoxazol-3-ylmethyl]-2-(1-isopropyl-piperidin-4-ylcarbamoyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester in 60 mL MeOH, 8.7 mL of a 1M aqueous NaOH solution were added. The reaction mixture was heated to 60° C. for 3 h. After cooling to RT 8.8 mL of a 1M aqueous HCl were added and the solvents were removed under reduced pressure. The residue was stirred with water/MeCN 2:1 and the precipitated product was collected by filtration.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[C:7]2[CH:13]=[C:12]([C:14](=[O:25])[NH:15][CH:16]3[CH2:21][CH2:20][N:19]([CH:22]([CH3:24])[CH3:23])[CH2:18][CH2:17]3)[N:11]([CH2:26][C:27]3[CH:31]=[C:30]([C:32]4[S:33][C:34]([Cl:37])=[CH:35][CH:36]=4)[O:29][N:28]=3)[C:8]2=[N:9][CH:10]=1)=[O:4].[OH-].[Na+].Cl>CO>[Cl:37][C:34]1[S:33][C:32]([C:30]2[O:29][N:28]=[C:27]([CH2:26][N:11]3[C:8]4=[N:9][CH:10]=[C:5]([C:3]([OH:4])=[O:2])[CH:6]=[C:7]4[CH:13]=[C:12]3[C:14](=[O:25])[NH:15][CH:16]3[CH2:17][CH2:18][N:19]([CH:22]([CH3:23])[CH3:24])[CH2:20][CH2:21]3)[CH:31]=2)=[CH:36][CH:35]=1 |f:1.2|

Inputs

Step One
Name
Quantity
630 mg
Type
reactant
Smiles
COC(=O)C=1C=C2C(=NC1)N(C(=C2)C(NC2CCN(CC2)C(C)C)=O)CC2=NOC(=C2)C=2SC(=CC2)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The residue was stirred with water/MeCN 2:1
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
the precipitated product was collected by filtration

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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